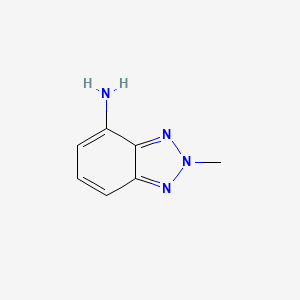

2-methyl-2H-1,2,3-benzotriazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylbenzotriazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11-9-6-4-2-3-5(8)7(6)10-11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKVNCAWLOFIDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C2C=CC=C(C2=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-methyl-2H-1,2,3-benzotriazol-4-amine chemical properties

An In-Depth Technical Guide to 2-methyl-2H-1,2,3-benzotriazol-4-amine: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. As a functionalized derivative of the benzotriazole scaffold—a recognized "privileged structure" in medicinal chemistry—this molecule serves as a versatile building block for the synthesis of novel therapeutic agents and functional materials. This document delves into its core chemical and physical properties, provides a detailed, mechanistically-grounded synthetic protocol, outlines its spectroscopic signature, and explores its reactivity and potential applications for researchers, chemists, and professionals in drug development.

Introduction: The Benzotriazole Scaffold in Modern Chemistry

Benzotriazole and its derivatives are a cornerstone of heterocyclic chemistry, prized for their remarkable chemical stability and diverse biological activities.[1][2] The fused benzene and triazole ring system creates a unique electronic and structural environment, making it a privileged pharmacophore in drug discovery.[2] Derivatives have demonstrated a wide spectrum of therapeutic potential, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3][4]

The subject of this guide, this compound, is a strategic intermediate. The N-2 methylation fixes the tautomeric form, which can be crucial for consistent biological activity and receptor binding. The 4-amino group provides a reactive handle for further chemical modification, enabling its use as a scaffold for combinatorial library synthesis and fragment-based drug design.

Caption: Core benzotriazole structure and the target molecule.

Physicochemical and Structural Properties

This compound is a solid organic compound whose properties are defined by its unique arrangement of aromatic and heterocyclic rings, further functionalized with methyl and amino groups.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈N₄ | [5] |

| Molecular Weight | 148.17 g/mol | [5] |

| Appearance | Solid | |

| SMILES String | Cn1nc2cccc(N)c2n1 | [5] |

| InChI Key | QYKVNCAWLOFIDQ-UHFFFAOYSA-N | [5] |

Structurally, the methylation at the N-2 position is a critical feature. Unsubstituted benzotriazole exists as a mixture of 1H- and 2H-tautomers, but alkylation locks the molecule into a specific isomeric form.[1] The N-2 isomer, as discussed here, has distinct electronic and steric properties compared to its N-1 counterpart, which can profoundly influence its reactivity and biological interactions.

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. A logical and field-proven approach begins with a commercially available substituted o-phenylenediamine.

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method. Researchers should adapt it based on available laboratory equipment and safety protocols.

Step 1: Synthesis of 5-Nitro-1H-benzotriazole

-

Dissolution: Dissolve 4-nitro-1,2-phenylenediamine in a mixture of glacial acetic acid and water.[6] Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled diamine solution, ensuring the temperature does not exceed 5 °C. The causality here is critical: slow addition prevents a dangerous exotherm and the unwanted formation of side products. The in-situ generation of nitrous acid (HNO₂) diazotizes one amino group.

-

Cyclization: After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours. The newly formed diazonium salt undergoes intramolecular electrophilic attack on the adjacent amino group, closing the triazole ring.[6]

-

Isolation: The product typically precipitates from the solution. Collect the solid by vacuum filtration, wash with cold water to remove residual acid and salts, and dry under vacuum.

Step 2: N-Methylation and Isomer Separation

-

Reaction Setup: Suspend the 5-nitro-1H-benzotriazole in a suitable polar aprotic solvent, such as DMF or acetonitrile. Add a base (e.g., anhydrous K₂CO₃) to deprotonate the triazole nitrogen.

-

Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the suspension. Heat the reaction moderately (e.g., 50-60 °C) and monitor by TLC.

-

Expert Insight: The choice of solvent and counter-ion can influence the N-1/N-2 methylation ratio.[6] This step is not perfectly selective and will produce a mixture of N-1 and N-2 methylated isomers. This is a self-validating system; TLC analysis will clearly show the formation of two new, distinct spots corresponding to the isomers.

-

-

Workup & Separation: After the reaction is complete, quench with water and extract the products with an organic solvent like ethyl acetate. Dry the organic layer and concentrate it. The isomers must be separated using column chromatography on silica gel.

Step 3: Reduction of the Nitro Group

-

Reaction: Dissolve the isolated 2-methyl-2H-5-nitrobenzotriazole isomer in a solvent such as ethanol or ethyl acetate.

-

Reduction: Add a reducing agent. Common choices include tin(II) chloride in concentrated HCl, or catalytic hydrogenation with H₂ gas over a palladium-on-carbon (Pd/C) catalyst. The latter is often preferred for its cleaner workup.

-

Isolation: If using Sn/HCl, neutralize the acidic mixture with a base (e.g., NaOH or NaHCO₃) and extract the product. If using catalytic hydrogenation, filter off the catalyst and evaporate the solvent.

-

Purification: The final product, this compound, can be purified by recrystallization or column chromatography to yield an analytically pure solid.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. While a dedicated public database for this specific molecule is sparse, its spectral properties can be reliably predicted based on its functional groups and structural analogues.

Table 2: Predicted IR Spectroscopy Signature

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |

| 3450 - 3300 | N-H Stretch (Amine) | Two distinct, sharp peaks | Asymmetric and symmetric stretching of a primary amine (R-NH₂).[7] |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to weak peaks | C-H bonds on the benzene ring. |

| 2950 - 2850 | Aliphatic C-H Stretch | Weak peaks | C-H bonds of the N-methyl group. |

| 1650 - 1580 | N-H Bend (Amine) | Strong, sharp peak | Scissoring deformation of the primary amine.[7] |

| 1600 - 1450 | Aromatic C=C Stretch | Multiple sharp peaks | Benzene ring skeletal vibrations. |

| 1335 - 1250 | Aromatic C-N Stretch | Strong peak | Stretching of the bond between the aromatic ring and the amino group.[7] |

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the N-methyl group around 4.0 ppm. The aromatic region (6.5-8.0 ppm) will display a complex pattern of three coupled protons. The two protons of the amino group will likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.[8]

-

¹³C NMR Spectroscopy: The carbon spectrum will show seven distinct signals: one for the methyl carbon (aliphatic region, ~30-40 ppm) and six for the aromatic and triazole carbons (aromatic region, ~110-150 ppm).[8]

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a clear molecular ion peak [M]⁺ at m/z = 148. A key fragmentation pathway for benzotriazoles involves the loss of a stable dinitrogen molecule (N₂), which would lead to a significant fragment ion at m/z = 120.[9]

Chemical Reactivity and Derivatization

The synthetic value of this compound lies in the reactivity of its primary aromatic amino group. This group serves as a versatile anchor for building molecular complexity.

Caption: Key reactivity pathways of the 4-amino group.

-

Diazotization: Treatment with nitrous acid converts the amino group into a diazonium salt. This intermediate is highly valuable as it can be displaced by a wide variety of nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer-type reactions, allowing for extensive modification of the benzene ring.

-

Acylation and Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides in the presence of a base to form stable amide and sulfonamide linkages, respectively. This is a primary method for attaching new pharmacophores or linking the scaffold to other molecular fragments.

-

Reductive Amination: The amine can react with aldehydes and ketones to form an imine, which can then be reduced to a stable secondary or tertiary amine, providing another route for N-alkylation.

Applications in Research and Drug Development

The benzotriazole core is a well-established scaffold for interacting with various biological targets. The specific structure of this compound makes it an ideal starting point for:

-

Fragment-Based Screening: It can be used as a fragment in screening campaigns against proteins of interest, such as kinases or proteases. The amino group provides a vector for growing the fragment into a more potent lead compound.

-

Medicinal Chemistry Scaffolding: The reactivity of the amino group allows for the rapid synthesis of chemical libraries. By reacting the core with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides), researchers can efficiently explore the structure-activity relationship (SAR) of new compound series.

-

Corrosion Inhibition: Benzotriazole and its derivatives are famously effective corrosion inhibitors, particularly for copper and its alloys. While this specific amine is primarily of pharmaceutical interest, its inherent benzotriazole structure suggests potential utility in materials science.[2]

Safety and Handling

Proper handling of this compound is essential. The compound is classified as a hazardous substance.

Table 3: GHS Hazard Information

| Classification | Code | Description | Source |

| Pictogram | GHS07 | Exclamation Mark | |

| Signal Word | Warning | ||

| Hazard Statement | H319 | Causes serious eye irritation. | |

| Precautionary Statement | P264 | Wash skin thoroughly after handling. | |

| Precautionary Statement | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Precautionary Statement | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Storage Class | 11 | Combustible Solids |

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

ResearchGate. Experimental absorption IR-spectra of 1,2,3-benzotriazole monomer in.... Available at: [Link]

-

PubChem. 2H-1,2,3-Benzotriazol-2-amine. Available at: [Link]

-

PubChem. 2-Methyl-1,2,3-benzotriazole. Available at: [Link]

-

Amerigo Scientific. This compound. Available at: [Link]

-

PMC (PubMed Central). Benzotriazole: An overview on its versatile biological behavior. Available at: [Link]

-

PMC (PubMed Central). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Available at: [Link]

-

MDPI. 4-(4-(((1H-Benzo[d]triazol-1-yl)oxy)methyl) -. Available at: [Link]

-

ResearchGate. (PDF) 4-(4-(((1H-Benzo[d]triazol-1-yl)oxy)methyl) -. Available at: [Link]

-

PubMed. The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies. Available at: [Link]

-

The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Available at: [Link]

-

OKS. OKS 3570 - SAFETY DATA SHEET. Available at: [Link]

-

PENTA. 1,2,3-Benzotriazol... - SAFETY DATA SHEET. Available at: [Link]

-

ACS Publications. Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. Available at: [Link]

-

HETEROCYCLES. REACTIVITY OF 4-BROMOACETYL-1,2,3-TRIAZOLES TOWARDS AMINES AND PHENOLS: SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL HETEROCYCL. Available at: [Link]

-

ResearchGate. ANTICORROSIVE ACTIVITY FOR BENZOTRIAZOLE DERIVATIVES. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: 1,2,3-Benzotriazole. Available at: [Link]

-

PubChem. 5-methyl-1H-1,2,3-benzotriazol-4-amine. Available at: [Link]

-

University of Calgary. IR: amines. Available at: [Link]

-

Rasayan Journal of Chemistry. synthesis, characterization and biological screening of ligand 2-{[2-(5-benzoyl-1h-1,2,3- benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid. Available at: [Link]

-

Asian Journal of Chemistry. NMR and IR Studies of Some Metal Complexes of 6-Sub- stituted -1- Hydroxy-1,2,3-Benzotriazoles. Available at: [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link]

Sources

- 1. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. 2-methyl-2H-1,2,3-benzotriazol-5-amine | 89852-83-5 | Benchchem [benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-methyl-2H-1,2,3-benzotriazol-4-amine

Abstract

This technical guide provides a comprehensive overview of a reliable and well-established synthetic pathway for 2-methyl-2H-1,2,3-benzotriazol-4-amine, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also in-depth explanations of the underlying chemical principles and the rationale behind methodological choices. The synthesis is presented as a three-step sequence commencing with the nitration of 1H-benzotriazole, followed by a regioselective N-methylation, and concluding with the reduction of the nitro-intermediate.

Introduction

This compound is a valuable scaffold in the development of novel therapeutic agents and functional materials. The unique arrangement of the methyl group on the N2 position of the triazole ring, coupled with the amino functionality at the 4-position of the benzene ring, imparts specific physicochemical properties that are leveraged in the design of molecules with diverse biological activities. This guide delineates a robust and reproducible synthetic route, emphasizing the critical aspects of regioselectivity and reaction control to ensure high purity and yield of the target compound.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached through a three-step linear sequence starting from commercially available 1H-benzotriazole. This strategy is outlined below:

Caption: Overall synthetic workflow for this compound.

The key challenges in this pathway are the regioselective introduction of the nitro group at the 4-position and, more critically, the selective methylation at the N2 position of the benzotriazole ring system.

Step 1: Nitration of 1H-Benzotriazole to 4-Nitro-1H-benzotriazole

The initial step involves the electrophilic nitration of the benzene ring of 1H-benzotriazole. The reaction conditions must be carefully controlled to favor the formation of the 4-nitro isomer over other potential isomers.

Experimental Protocol

-

In a flask equipped with a magnetic stirrer and an ice bath, cautiously add 1H-benzotriazole (1.0 eq.) to concentrated sulfuric acid (H₂SO₄) while maintaining the temperature below 20 °C.

-

Cool the resulting solution to 0-5 °C using the ice bath.

-

Slowly add a nitrating mixture of concentrated nitric acid (HNO₃, 1.1 eq.) and concentrated sulfuric acid (H₂SO₄) dropwise to the benzotriazole solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Pour the reaction mixture carefully onto crushed ice, which will cause the product to precipitate.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield 4-nitro-1H-benzotriazole as a pale-yellow solid.[1]

Causality of Experimental Choices

-

Sulfuric Acid as Solvent and Catalyst: Concentrated sulfuric acid serves as both a solvent and a catalyst. It protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Temperature Control: The nitration of aromatic compounds is an exothermic reaction. Maintaining a low temperature during the addition of the nitrating mixture is crucial to prevent over-nitration and the formation of undesired byproducts.

-

Regioselectivity: The triazole ring is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. The directing effect of the triazole moiety favors substitution at the 4- and 7-positions. Under controlled conditions, the 4-nitro isomer is the major product.

Step 2: Regioselective N-Methylation of 4-Nitro-1H-benzotriazole

This is the most critical step in the synthesis, as it establishes the desired 2-methyl-2H-benzotriazole isomer. Alkylation of benzotriazoles can occur at either the N1 or N2 position, and achieving high regioselectivity for N2-methylation often requires specific catalytic systems. Recent advances have demonstrated the efficacy of biocatalytic and transition-metal-catalyzed approaches for this transformation.[2][3][4]

Caption: Conceptual workflow for regioselective N2-methylation.

Experimental Protocol (Biocatalytic Approach)

Biocatalytic methylation using engineered methyltransferases offers exceptional regioselectivity.[4]

-

Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).

-

To the buffer, add 4-nitro-1H-benzotriazole (1.0 eq.), a methyl donor such as S-adenosyl-L-methionine (SAM) or a SAM recycling system, and the engineered N-methyltransferase.

-

If using a SAM recycling system, include the necessary enzymes and a simple methyl source like methyl iodide (CH₃I).

-

Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37 °C) with gentle agitation for 24-48 hours.

-

Monitor the reaction progress by HPLC or LC-MS.

-

Upon completion, extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-methyl-4-nitro-2H-1,2,3-benzotriazole.

-

Purify the product by column chromatography on silica gel.

Causality of Experimental Choices

-

Enzyme Specificity: The high regioselectivity for N2-methylation is a direct result of the specific three-dimensional structure of the enzyme's active site, which orients the 4-nitro-1H-benzotriazole substrate in a way that favors methylation at the N2 position.

-

SAM as Methyl Donor: S-adenosyl-L-methionine is the natural methyl donor for most methyltransferases. A recycling system is often employed in preparative scale synthesis to reduce the cost associated with stoichiometric use of SAM.

Step 3: Reduction of 2-Methyl-4-nitro-2H-1,2,3-benzotriazole

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol

-

Dissolve 2-methyl-4-nitro-2H-1,2,3-benzotriazole (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Seal the vessel and purge with hydrogen gas (H₂).

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with the reaction solvent.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Causality of Experimental Choices

-

Catalytic Hydrogenation: This method is preferred due to its high efficiency, clean reaction profile, and the ease of product isolation. The catalyst, palladium on carbon, is highly effective for the reduction of aromatic nitro groups.[5][6]

-

Solvent Choice: Protic solvents like methanol and ethanol are commonly used for catalytic hydrogenation as they can help to solubilize the starting material and the product.

-

Safety Precautions: Hydrogen gas is highly flammable. All operations involving hydrogen should be conducted in a well-ventilated fume hood, and appropriate safety measures should be in place to prevent ignition.

Quantitative Data Summary

| Step | Reactant | Reagents | Product | Typical Yield |

| 1 | 1H-Benzotriazole | Conc. H₂SO₄, Conc. HNO₃ | 4-Nitro-1H-benzotriazole | 70-85% |

| 2 | 4-Nitro-1H-benzotriazole | Methylating Agent, N2-Selective Catalyst | 2-Methyl-4-nitro-2H-1,2,3-benzotriazole | 60-90% (depending on method) |

| 3 | 2-Methyl-4-nitro-2H-1,2,3-benzotriazole | H₂, Pd/C | This compound | >95% |

Conclusion

The synthetic pathway detailed in this guide provides a robust and reliable method for the preparation of this compound. The successful execution of this synthesis hinges on the careful control of reaction conditions, particularly in the nitration and N-methylation steps, to achieve the desired regioselectivity. The protocols provided, along with the rationale behind the experimental choices, are intended to equip researchers with the necessary knowledge to confidently synthesize this important heterocyclic compound for their research and development endeavors.

References

-

A Review on: Synthesis of Benzotriazole. (2021). International Journal of Advanced Research in Innovative Ideas and Education, 7(3), 1349-1355. Available from: [Link]

-

Ligand-Mediated Regioselective Rhodium-Catalyzed Benzotriazole-Allene Coupling: Mechanistic Exploration and Quantum Chemical Analysis. (2020). Chemistry - A European Journal, 26(46), 10565-10573. Available from: [Link]

-

Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. (2021). Organic Chemistry Frontiers, 8(19), 5433-5438. Available from: [Link]

-

Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. (2022). Angewandte Chemie International Edition, 61(12), e202114757. Available from: [Link]

-

Rh(II)-Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift. (2024). ChemRxiv. Available from: [Link]

-

Catalytic Hydrogenation Reaction. (2016). AZoM. Available from: [Link]

-

Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. (2016). YouTube. Available from: [Link]

Sources

- 1. ijariie.com [ijariie.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. azom.com [azom.com]

- 6. youtube.com [youtube.com]

A Technical Guide to the Organic Solvent Solubility of 2-methyl-2H-1,2,3-benzotriazol-4-amine

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-methyl-2H-1,2,3-benzotriazol-4-amine in organic solvents. In the absence of extensive published empirical data for this specific molecule, this document leverages fundamental chemical principles and structure-activity relationships derived from analogous compounds to predict its solubility profile. Furthermore, this guide presents a detailed, field-proven experimental protocol for researchers to quantitatively determine the solubility of this and other novel compounds. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's physical properties for applications in synthesis, formulation, and biological screening.

Introduction: The Significance of Solubility

Solubility is a critical physicochemical parameter that governs the utility of a chemical compound in virtually all scientific applications. For drug development professionals, solubility in both aqueous and organic media dictates a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For synthetic chemists, it is paramount for reaction kinetics, purification, and formulation. This compound, a substituted benzotriazole, belongs to a class of heterocyclic compounds with broad applications, including their use as synthetic intermediates and their investigation in medicinal chemistry. An understanding of its behavior in various organic solvents is therefore essential for its effective application.

This guide will first deconstruct the molecule to predict its solubility based on its constituent functional groups. It will then provide a robust, step-by-step methodology for the empirical determination of its solubility, ensuring that researchers can generate reliable and reproducible data.

Molecular Structure and its Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "similia similibus solvuntur" or "like dissolves like" is the foundational concept. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.

The structure of this compound features three key components that influence its overall polarity and solubility:

-

The Benzotriazole Core: This bicyclic aromatic system is largely nonpolar, contributing to solubility in aromatic and nonpolar solvents. However, the three nitrogen atoms in the triazole ring introduce polar character and can act as hydrogen bond acceptors.

-

The 4-amino Group (-NH₂): This is a highly polar functional group capable of both donating and accepting hydrogen bonds. The presence of the amino group is expected to significantly increase the compound's polarity and enhance its solubility in protic and polar aprotic solvents.[1][2] The basic nature of the amino group also allows for salt formation with acids, which can dramatically increase aqueous solubility.[3][4]

-

The 2-methyl Group (-CH₃): The methyl group is a small, nonpolar, and lipophilic substituent.[5][6] Its presence on the triazole ring slightly increases the molecule's overall nonpolar character.[5][6] It is a relatively unreactive group that does not participate in hydrogen bonding.[7]

Overall Polarity Assessment: The presence of the polar amino group is the most dominant factor influencing the polarity of the molecule. While the benzotriazole core and methyl group contribute to its lipophilicity, the ability of the -NH₂ group to form strong hydrogen bonds suggests that this compound will exhibit appreciable solubility in polar organic solvents.

Predicted Solubility Profile

Based on the structural analysis and data from analogous compounds like 1-aminobenzotriazole, a predicted solubility profile for this compound can be extrapolated. For instance, 1-aminobenzotriazole is reported to be soluble in polar organic solvents such as ethanol, DMSO, and dimethylformamide at concentrations of approximately 30 mg/mL.[8]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The amino group can form strong hydrogen bonds with the hydroxyl group of the solvent. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | The strong dipole moment of these solvents can interact favorably with the polar amine and triazole groups. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF, being more polar, will be a better solvent than diethyl ether. The nonpolar hydrocarbon portions of these solvents limit their interaction with the polar solute. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents are of intermediate polarity and may dissolve the compound to some extent, but are less effective than highly polar aprotics. |

| Aromatic | Toluene, Benzene | Low | The nonpolar nature of these solvents will primarily interact with the benzotriazole core, but this is unlikely to overcome the unfavorable interactions with the polar amino group. |

| Nonpolar Aliphatic | Hexanes, Heptane | Very Low / Insoluble | The significant mismatch in polarity between the solute and solvent will result in poor solubility. |

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a solid compound in a solvent. This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 2-4 mL glass vials)

-

Constant temperature incubator/shaker or water bath

-

Vortex mixer and/or sonicator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Workflow Diagram

Caption: Key Factors Governing Solubility.

-

High Solubility in Polar Solvents (e.g., Methanol, DMSO): This outcome would be driven by strong dipole-dipole interactions and, in the case of protic solvents, hydrogen bonding between the solvent and the solute's amino group and triazole nitrogens.

-

Low Solubility in Nonpolar Solvents (e.g., Hexane): This would be due to the significant energy penalty required to break the strong intermolecular hydrogen bonds between the solute molecules without the compensation of favorable solute-solvent interactions.

Conclusion

While specific published data on the solubility of this compound is scarce, a systematic analysis of its molecular structure allows for a reasoned prediction of its behavior in various organic solvents. The presence of a primary amino group is expected to make it highly soluble in polar protic and aprotic solvents. For researchers and drug developers, these predictions provide a strong starting point, but they must be complemented by empirical determination. The detailed protocol provided in this guide offers a robust framework for obtaining precise, quantitative solubility data, which is indispensable for the successful application of this compound in research and development.

References

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

-

Chemistry LibreTexts. (2025). 24.9: Heterocyclic Amines. [Link]

-

White, M. C., et al. (2024). Substitution, Elimination, and Integration of Methyl Groups in Terpenes Initiated by C–H Bond Functionalization. ACS Central Science. [Link]

-

Fiveable. (n.d.). Amines and Heterocycles | Organic Chemistry Class Notes. [Link]

-

PubChem. (n.d.). 1-Aminobenzotriazole. National Center for Biotechnology Information. [Link]

-

European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2021). STANDARD OPERATING PROCEDURE for solubility testing. [Link]

-

PubMed Central. (n.d.). Substitution, Elimination, and Integration of Methyl Groups in Terpenes Initiated by C–H Bond Functionalization. [Link]

-

Hughes, C. E., et al. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]

-

Chemistry LibreTexts. (2023). Solubility Rules. [Link]

-

Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). [Link]

-

Soderberg, T. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. [Link]

-

Wikipedia. (n.d.). Methyl group. [Link]

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

-

The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds. YouTube. [Link]

-

Fiveable. (n.d.). Amines and Heterocycles. [Link]

-

ResearchGate. (n.d.). In Vivo Use of the CYP Inhibitor 1-Aminobenzotriazole to Increase Long-term Exposure in Mice. [Link]

-

Soderberg, T. (n.d.). 12.6 Heterocyclic Amines – Fundamentals of Organic Chemistry. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. [Link]

-

Organic Process Research & Development. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. fiveable.me [fiveable.me]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Substitution, Elimination, and Integration of Methyl Groups in Terpenes Initiated by C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl group - Wikipedia [en.wikipedia.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Applications of 2-methyl-2H-1,2,3-benzotriazol-4-amine in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatility of the Benzotriazole Scaffold

The benzotriazole moiety, a bicyclic heterocyclic system, is a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2][3][4] Its derivatives have been extensively explored as antimicrobial, antiviral, anti-inflammatory, and anticancer agents.[5] The unique electronic properties and the ability of its three nitrogen atoms to participate in hydrogen bonding and coordination complexes contribute to its versatility in drug design.[6] This guide focuses on a specific, yet highly valuable derivative: 2-methyl-2H-1,2,3-benzotriazol-4-amine . This compound serves as a crucial building block for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibition. Its structural rigidity and defined vector for substituent placement make it an attractive starting point for generating libraries of bioactive molecules.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The general strategy involves the formation of the benzotriazole ring, followed by methylation and functional group manipulation.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound is outlined below. The synthesis commences from a substituted o-phenylenediamine, proceeds through a diazotization to form the benzotriazole ring, followed by methylation and reduction of a nitro group to the target amine.

Experimental Protocols

The following protocols provide a general framework for the synthesis. Researchers should optimize conditions based on available laboratory equipment and safety protocols.

Protocol 1: Synthesis of 4-Nitro-1H-benzotriazole

This procedure is based on the well-established diazotization of o-phenylenediamines.[7]

-

Rationale: The reaction of an o-phenylenediamine with nitrous acid (generated in situ from sodium nitrite and an acid) leads to the formation of the triazole ring. Starting with 3-nitro-1,2-phenylenediamine will yield the 4-nitro- and 7-nitro-1H-benzotriazole isomers.

-

Procedure:

-

Dissolve 3-nitro-1,2-phenylenediamine (1.0 eq) in a mixture of glacial acetic acid and water.

-

Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

The crude product will be a mixture of 4-nitro- and 7-nitro-1H-benzotriazole, which may be used in the next step without further purification, or the isomers can be separated by column chromatography.

-

Protocol 2: N-Methylation of 4-Nitro-1H-benzotriazole

Alkylation of benzotriazoles can be challenging due to the formation of both N1 and N2 isomers.[1][8]

-

Rationale: The use of a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base will introduce a methyl group onto one of the nitrogen atoms of the triazole ring. The ratio of the N1 to N2 isomer is influenced by the solvent, base, and temperature.

-

Procedure:

-

Suspend 4-nitro-1H-benzotriazole (1.0 eq) in a suitable solvent (e.g., acetone, DMF).

-

Add a base (e.g., potassium carbonate, 1.5 eq) and a methylating agent (e.g., methyl iodide, 1.2 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of 1-methyl-4-nitro-1H-benzotriazole, 2-methyl-4-nitro-2H-benzotriazole, and other isomers.

-

Protocol 3: Separation of 2-Methyl-4-nitro-2H-1,2,3-benzotriazole

-

Rationale: The separation of the N1 and N2 isomers is typically achieved by column chromatography, exploiting the differences in polarity between the isomers.

-

Procedure:

-

Dissolve the crude methylation product in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Load the solution onto a silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes.

-

Collect the fractions and analyze them by TLC to identify and combine the fractions containing the desired 2-methyl-4-nitro-2H-1,2,3-benzotriazole isomer.

-

Evaporate the solvent from the combined fractions to yield the purified product.

-

Protocol 4: Reduction of 2-Methyl-4-nitro-2H-1,2,3-benzotriazole

The reduction of the nitro group to an amine is a standard transformation in organic synthesis.[9]

-

Rationale: A variety of reducing agents can be used for this transformation, with tin(II) chloride in an acidic medium or catalytic hydrogenation being common choices.

-

Procedure (using SnCl₂):

-

Dissolve 2-methyl-4-nitro-2H-1,2,3-benzotriazole (1.0 eq) in ethanol or a similar protic solvent.

-

Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

Application in Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them attractive targets for drug discovery.[10] The this compound scaffold serves as an excellent starting point for the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of kinases.

The Scaffold as a Pharmacophore

The 4-amino group can act as a hydrogen bond donor, mimicking the hinge-binding motif of many known kinase inhibitors. The benzotriazole core provides a rigid platform for the attachment of various substituents that can be tailored to target specific kinases.

Case Study: Inhibition of Protein Kinase CK2

Hypothetical SAR Data for a Library of Analogs:

| Compound | R1 | R2 | CK2 IC₅₀ (µM) |

| 1a | H | H | > 50 |

| 1b | Cl | H | 15.2 |

| 1c | Br | H | 5.8 |

| 1d | Br | Br | 0.9 |

| 1e | Phenyl | H | 25.6 |

This data is hypothetical and for illustrative purposes only.

Protocol 5: In Vitro Kinase Inhibition Assay (General Protocol for CK2)

This protocol outlines a common method for assessing the inhibitory activity of compounds against a specific kinase.

-

Rationale: The assay measures the transfer of a phosphate group from ATP to a specific peptide substrate by the kinase. The amount of phosphorylated substrate is then quantified, often using a fluorescence- or luminescence-based method.

-

Materials:

-

Recombinant human protein kinase CK2

-

CK2-specific peptide substrate

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compounds dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

White, opaque 96-well or 384-well plates

-

-

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In the wells of the assay plate, add the assay buffer, the peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of CK2 enzyme and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Structure-Activity Relationship (SAR) Insights

Based on general principles of kinase inhibitor design and data from related scaffolds, the following SAR insights can be proposed for the this compound core:

-

4-Amino Group: This group is likely crucial for hinge-binding and should generally be maintained as a primary amine or a small secondary amine.

-

Benzene Ring Substituents: Introduction of small, lipophilic groups (e.g., halogens, methyl) on the benzene ring can enhance binding affinity by occupying hydrophobic pockets within the ATP-binding site.

-

Derivatization of the 4-Amino Group: Acylation or sulfonylation of the amino group can be explored to probe for additional interactions in the solvent-exposed region of the kinase.

-

2-Methyl Group: While providing a fixed substitution pattern, variations at this position (e.g., ethyl, cyclopropyl) could be explored to fine-tune potency and selectivity.

Conclusion

The this compound scaffold represents a valuable and versatile starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. Its synthesis, while requiring careful control of regioselectivity, is achievable through established synthetic methodologies. The inherent pharmacophoric features of this molecule make it an attractive core for library synthesis and lead optimization campaigns. Further exploration of the chemical space around this scaffold is warranted to unlock its full potential in addressing unmet medical needs.

References

-

Avhad, D. A., Asnani, A., Mohurle, S., Kumar, P., Bais, A., & Tale, R. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. [Link]

- Trivedi, M. N., Patel, P. S., & Patel, K. C. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.

-

Anjana, V. S., & Kumar, P. M. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Research Journal of Pharmacy and Technology, 14(6), 3421-3429. [Link]

- IJCRT. (2025). Review Of Benzotriazole.

-

Begunov, R. S., Savina, L. I., & Khlopotinin, A. I. (2024). Main and by-processes at 1-(2-nitroaryl)-1H-benzotriazole reduction. From Chemistry Towards Technology Step-By-Step, 5(1), 107-113. [Link]

-

Briguglio, I., Piras, S., Corona, P., Gavini, E., Nieddu, M., Boatto, G., & Carta, A. (2015). Benzotriazole: An overview on its versatile biological behavior. European journal of medicinal chemistry, 97, 612–648. [Link]

-

Tariq, M., et al. (2023). Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. RSC Advances, 13(49), 34633-34648. [Link]

- Controlled synthesis of electron deficient nitro-1h-benzotriazoles. (n.d.). ARKIVOC.

-

PrepChem. (n.d.). Synthesis of 2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole. Retrieved from [Link]

-

Makowska, M., Łukowska-Chojnacka, E., Wińska, P., Kuś, A., Bilińska-Chomik, A., & Bretner, M. (2011). Design and synthesis of CK2 inhibitors. Molecular and cellular biochemistry, 356(1-2), 91–96. [Link]

- Katritzky, A. R., & Lan, X. (1994). 1,2,3-Triazoles.

- International Journal of Pharmaceutical Sciences and Research. (2024).

-

Carta, A., et al. (2022). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Pharmaceuticals, 15(3), 329. [Link]

-

Al-Obeidi, F. A., et al. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Chemical Review and Letters, 7(4), 545-559. [Link]

-

Ren, Y., Zhang, L., Zhou, C. H., & Geng, R. X. (2014). Recent development of benzotriazole-based medicinal drugs. Med chem, 4(8), 640-662. [Link]

-

Zhao, Y., Mandal, D., Guo, J., Wu, Y., & Stephan, D. W. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical communications (Cambridge, England), 57(63), 7799–7802. [Link]

-

de Oliveira, R. G., et al. (2022). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. Molecules, 27(23), 8345. [Link]

-

Al-Ghorbani, M., et al. (2020). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). Molbank, 2020(4), M1163. [Link]

-

Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Pharmaceuticals, 16(2), 291. [Link]

-

Amir, M., Kumar, S., & Khan, S. A. (2018). 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies. Bioorganic chemistry, 81, 347–356. [Link]

-

Suma, B. V., Natesh, N. N., & Madhavan, V. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381. [Link]

-

Eltayeb, N. E., et al. (2011). 2-Methyl-5-nitro-1H-benzimidazole monohydrate. Acta crystallographica. Section E, Structure reports online, 67(Pt 11), o2815. [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. ijcrt.org [ijcrt.org]

- 8. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. jraic.com [jraic.com]

- 10. chemrevlett.com [chemrevlett.com]

- 11. Design and synthesis of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the N-Methylation of Benzotriazoles: A Detailed Guide for Researchers

Introduction: The Significance of N-Methylated Benzotriazoles

N-substituted benzotriazoles are a cornerstone of modern medicinal chemistry and drug development.[1][2] The strategic addition of a methyl group to one of the nitrogen atoms in the benzotriazole ring can profoundly influence the molecule's pharmacological profile, including its binding affinity to biological targets, solubility, and metabolic stability. These methylated derivatives are integral to the synthesis of a wide array of therapeutic agents, exhibiting analgesic, anti-inflammatory, antiviral, and antihypertensive properties.[3][4] Consequently, the development of efficient and regioselective N-methylation methodologies is of paramount importance to researchers in both academic and industrial settings.

This comprehensive guide provides detailed experimental protocols and insights into the N-methylation of benzotriazoles. It is designed to equip researchers, scientists, and drug development professionals with the practical knowledge required to successfully synthesize and characterize these valuable compounds. We will delve into the mechanistic underpinnings of the reaction, explore various experimental setups, and offer step-by-step procedures that are both robust and reproducible.

Understanding the Reaction: Mechanism and the Challenge of Regioselectivity

The N-methylation of benzotriazole is fundamentally a nucleophilic substitution reaction. Benzotriazole possesses an acidic proton on one of its nitrogen atoms and can be deprotonated by a base to form the benzotriazolide anion. This anion then acts as a nucleophile, attacking the methylating agent (e.g., methyl iodide) to form the N-methylated product.

A critical challenge in the N-alkylation of benzotriazole is controlling the regioselectivity.[5] The benzotriazolide anion has two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two isomeric products: 1-methyl-1H-benzotriazole and 2-methyl-2H-benzotriazole.

Sources

- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. tsijournals.com [tsijournals.com]

- 4. researchgate.net [researchgate.net]

- 5. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Validated LC-MS/MS Method for the Ultrasensitive Quantification of 2-methyl-2H-1,2,3-benzotriazol-4-amine: Protocols for Pharmaceutical Analysis

An Application Note for Drug Development Professionals

Senior Application Scientist Commentary: This document provides a comprehensive guide for the detection and quantification of 2-methyl-2H-1,2,3-benzotriazol-4-amine, a potential process-related impurity or degradant in pharmaceutical development. The inherent analytical challenges of this molecule—namely its polarity and the stringent requirement for low-level detection in complex active pharmaceutical ingredient (API) matrices—necessitate a highly sensitive and selective method. We move beyond a simple recitation of steps to explain the causality behind our methodological choices, ensuring the protocol is not only robust but also adaptable. The core of this application note is a complete, validation-ready Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow, designed to meet the rigorous standards of regulatory bodies and ensure the integrity of your analytical results.

Introduction and Analytical Rationale

This compound is a heterocyclic aromatic amine, a class of compounds often scrutinized in drug development for potential toxicity. Its formation can be associated with the synthesis or degradation of APIs containing benzotriazole moieties.[1][2] Ensuring its absence or controlling its presence at trace levels is critical for patient safety and regulatory compliance.[3][4]

The primary analytical challenge lies in achieving a low limit of quantification (LOQ) without interference from the typically high-concentration API matrix. While Gas Chromatography (GC) is a common technique for aromatic amines, the polarity of this specific analyte can lead to poor peak shape and the need for derivatization, adding complexity and potential variability.[5][6] Liquid chromatography is often a more reliable and efficient method for such polar analytes.[5] Therefore, we have selected Reversed-Phase Liquid Chromatography (RPLC) for its excellent resolving power, coupled with Tandem Mass Spectrometry (MS/MS) for its unparalleled sensitivity and selectivity. This LC-MS/MS approach allows for direct injection of a diluted sample, minimizing sample preparation and maximizing throughput.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₇H₈N₄ | |

| Molecular Weight | 148.17 g/mol | |

| Appearance | Solid | |

| InChI Key | QYKVNCAWLOFIDQ-UHFFFAOYSA-N | |

| PubChem CID | Not Available |

Principle of the LC-MS/MS Method

This method is based on the principle of separating the target analyte from the drug substance and other potential impurities using RPLC. The separation is achieved based on the differential partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Following chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI) in positive mode, due to the presence of the basic amine group which is readily protonated.

The mass spectrometer then provides two layers of selectivity. The first quadrupole (Q1) isolates the protonated molecular ion (the precursor ion) of our target analyte. This precursor ion is then fragmented in the collision cell (Q2), and the second analyzing quadrupole (Q3) isolates a specific, stable fragment ion (the product ion). This process, known as Multiple Reaction Monitoring (MRM), creates a highly specific signal for the analyte, effectively eliminating chemical noise from the matrix and ensuring accurate quantification even at very low concentrations.[7][8]

Instrumentation, Reagents, and Standards

3.1. Instrumentation

-

UHPLC/HPLC System: A system capable of delivering reproducible gradients at pressures up to 600 bar or higher (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad™ series, Thermo Scientific TSQ series, Agilent 6400 series).

-

Analytical Column: A high-efficiency reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

General Lab Equipment: Calibrated pipettes, Class A volumetric flasks, autosampler vials, ultrasonic bath.

3.2. Reagents and Standards

-

Reference Standard: this compound (purity ≥98%).

-

Solvents: LC-MS grade acetonitrile, methanol, and water.

-

Additives: Optima™ LC/MS grade formic acid (≥99%).

-

Drug Substance/API: The matrix in which the impurity is to be quantified.

Detailed Experimental Protocols

Protocol 1: Preparation of Standards and Samples

The objective of this protocol is to prepare a set of calibration standards to establish the instrument's response curve, as well as quality control (QC) and test samples for analysis.

Step 1: Stock Solution Preparation (100 µg/mL)

-

Accurately weigh approximately 1.0 mg of the this compound reference standard into a 10 mL Class A volumetric flask.

-

Add approximately 7 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).

-

Sonicate for 5 minutes or until fully dissolved.

-

Allow the solution to return to room temperature.

-

Dilute to the mark with the diluent and mix thoroughly. This is the Stock Solution .

Step 2: Intermediate and Working Standard Preparation

-

Perform serial dilutions from the Stock Solution using the diluent to prepare a series of working standards for the calibration curve. A typical concentration range for impurity analysis might be 0.05 ng/mL to 50 ng/mL.

-

Prepare at least three levels of QC samples (Low, Medium, High) from the Stock Solution, ideally by a separate analyst using a different weighing of the reference standard to ensure independence.

Step 3: Test Sample Preparation (Example: 10 mg/mL API Solution)

-

Accurately weigh 100 mg of the drug substance (API) into a 10 mL volumetric flask.

-

Add approximately 7 mL of the diluent.

-

Sonicate or vortex until the API is fully dissolved.

-

Dilute to the mark with the diluent and mix.

-

Transfer the solution into an autosampler vial for analysis.

Caption: Workflow for preparing standards and test samples.

Protocol 2: LC-MS/MS Instrumental Method

The following tables provide recommended starting parameters. These must be optimized for your specific instrumentation and column.

Table 3: Recommended Liquid Chromatography (LC) Parameters

| Parameter | Recommended Setting | Rationale |

| Column | Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm | Provides high efficiency and good retention for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier promotes analyte protonation for positive mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing speed and efficiency. |

| Gradient | 5% B to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 2 min | A generic gradient to elute the analyte and clean the column. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Volume | 5 µL | A typical volume to avoid column overload while maintaining sensitivity. |

Table 4: Recommended Tandem Mass Spectrometry (MS/MS) Parameters

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The amine group is readily protonated. |

| Capillary Voltage | +3.5 kV | Optimized for efficient ion generation. |

| Source Temp. | 150 °C | Standard source temperature. |

| Desolvation Temp. | 450 °C | Ensures efficient solvent evaporation. |

| Gas Flow | Instrument Dependent | Optimize for best signal-to-noise. |

| MRM Transitions | Precursor (Q1): m/z 149.1 -> Product (Q3): m/z 106.1 (Quantifier), m/z 79.1 (Qualifier) | To be determined empirically by infusing the reference standard. The precursor is [M+H]⁺. Product ions are proposed based on likely fragmentation (loss of HNCN and subsequent fragments). |

| Collision Energy | Optimize for each transition | The energy required to produce the most abundant and stable fragment ions. |

Method Validation Protocol (per ICH Q2(R2) Guidelines)

Analytical method validation is the documented process that establishes that the performance characteristics of the method meet the requirements for the intended analytical application.[9] The following protocol outlines the necessary experiments based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10]

Caption: Logical flow of key method validation experiments.

5.1. Specificity

-

Objective: To demonstrate that the signal is unequivocally from the target analyte and not from the matrix (API), impurities, or mobile phase components.

-

Procedure:

-

Inject the diluent (blank).

-

Inject a solution of the API in diluent (matrix blank).

-

Inject a solution of the analyte at the LOQ level.

-

-

Acceptance Criteria: No interfering peaks greater than 20% of the LOQ response at the retention time of the analyte in the blank and matrix blank injections.

5.2. Linearity, Range, and Sensitivity (LOD/LOQ)

-

Objective: To establish the relationship between concentration and instrument response and to define the working range and sensitivity of the method.

-

Procedure:

-

Analyze the calibration standards (at least 6 non-zero points) in triplicate.

-

Plot the peak area versus concentration and perform a linear regression.

-

-

Acceptance Criteria:

-

Linearity: Correlation coefficient (r²) ≥ 0.995.

-

Range: The defined upper and lower concentrations of the calibration curve.

-

LOQ: The lowest concentration on the curve that meets accuracy (e.g., 80-120% recovery) and precision (e.g., ≤15% RSD) criteria.

-

LOD: Can be calculated based on the signal-to-noise ratio (typically S/N ≥ 3) or from the standard deviation of the response and the slope of the calibration curve.

-

5.3. Accuracy (Recovery)

-

Objective: To determine the closeness of the measured value to the true value.

-

Procedure:

-

Spike the API matrix with the analyte at three concentration levels (e.g., LOQ, 100%, and 150% of the target impurity level).

-

Analyze these spiked samples in triplicate.

-

-

Acceptance Criteria: The mean percent recovery should be within 80-120% for each level.

5.4. Precision (Repeatability and Intermediate Precision)

-

Objective: To assess the degree of scatter between a series of measurements.

-

Procedure:

-

Repeatability (Intra-assay): Analyze six replicate samples of the API spiked at a single concentration (e.g., 100% of the target impurity level) on the same day, with the same analyst and instrument.

-

Intermediate Precision (Inter-assay): Repeat the experiment on a different day with a different analyst or on a different instrument.

-

-

Acceptance Criteria: The Relative Standard Deviation (RSD) should not exceed 15%.

Table 5: Summary of Validation Acceptance Criteria

| Parameter | Acceptance Criteria |

| Specificity | No significant interference at the analyte retention time. |

| Linearity (r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 80% - 120% |

| Precision (% RSD) | ≤ 15% |

| Limit of Quantitation | Lowest point on the curve meeting accuracy/precision criteria. |

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in a pharmaceutical matrix. The provided protocols for sample preparation, instrumental analysis, and method validation are designed to be a comprehensive starting point for researchers and quality control scientists. Adherence to these guidelines will ensure the generation of high-quality, reliable, and defensible analytical data suitable for regulatory submission in the drug development process.

References

- Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.

-

Al-Qaim, F. F., et al. (2016). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. ResearchGate. Retrieved from [Link]

-

Białk-Bielińska, A., et al. (2017). Simultaneous determination of low molecule benzotriazoles and benzotriazole UV stabilizers in wastewater by ultrasound-assisted emulsification microextraction followed by GC–MS detection. PubMed Central. Retrieved from [Link]

-

Jover, E., et al. (2010). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. PubMed. Retrieved from [Link]

-

Saito, T., et al. (2020). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Oxford Academic. Retrieved from [Link]

-

FDA. (2023). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Retrieved from [Link]

-

Kumar, R., et al. (2011). Benzotriazole in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

-

Pervova, I. G., et al. (2012). Determination of 1,2,3-benzotriazole in aqueous solutions and air by reaction-gas-liquid chromatography. ResearchGate. Retrieved from [Link]

-

Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

-

Shimadzu. (n.d.). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Retrieved from [Link]

-

GSC Biological and Pharmaceutical Sciences. (2019). Review on synthetic study of benzotriazole. Retrieved from [Link]

-

California Water Boards. (2004). Benzotriazole in Drinking Water by Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS/MS). Retrieved from [Link]

-

G. Stillwell, W., et al. (1989). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. PubMed. Retrieved from [Link]

-

Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Retrieved from [Link]

-

Weiss, S., & Reemtsma, T. (2000). Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. ResearchGate. Retrieved from [Link]

-

Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-1,2,3-benzotriazole. Retrieved from [Link]

-

Raska, L. A. (2021). Benzotriazole and Tolytriazole Analysis in Select Surface Waters near Wilmington Air Park. CORE Scholar. Retrieved from [Link]

-

Iannelli, P., et al. (2020). Benzotriazole: An overview on its versatile biological behavior. PubMed Central. Retrieved from [Link]

-

Dolar, D., et al. (2012). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry. Retrieved from [Link]

-

Supelco. (n.d.). Amines Analysis by Packed Column GC. LabRulez. Retrieved from [Link]

-

Proclinical. (2023). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. cormica.com [cormica.com]

- 4. particle.dk [particle.dk]

- 5. agilent.com [agilent.com]

- 6. gcms.labrulez.com [gcms.labrulez.com]

- 7. Simultaneous determination of low molecule benzotriazoles and benzotriazole UV stabilizers in wastewater by ultrasound-assisted emulsification microextraction followed by GC–MS detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 10. fda.gov [fda.gov]

Application Notes and Protocols for the Derivatization of 2-methyl-2H-1,2,3-benzotriazol-4-amine for Bioassays

Introduction: The Benzotriazole Scaffold in Modern Drug Discovery

The benzotriazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to a variety of biological targets, thereby serving as a versatile starting point for the development of novel therapeutic agents.[1][2] The inherent chemical stability of the benzotriazole ring system, coupled with its capacity for diverse chemical modifications, has led to its incorporation into a wide array of compounds exhibiting significant pharmacological activities. These activities span a broad spectrum, including antimicrobial, antiviral, anticancer, and enzyme inhibitory effects.[3][4]

The strategic derivatization of the benzotriazole core allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for its efficacy in biological systems. Furthermore, the introduction of various functional groups can profoundly influence the compound's interaction with its biological target, enhancing potency and selectivity. This document provides a detailed guide to the derivatization of a specific and promising benzotriazole derivative, 2-methyl-2H-1,2,3-benzotriazol-4-amine , for the generation of compound libraries for bioassays. We will explore key derivatization strategies targeting the 4-amino group, provide detailed experimental protocols, and discuss the rationale behind these modifications in the context of structure-activity relationship (SAR) studies.

Core Derivatization Strategies for this compound

The primary site for derivatization on this compound is the nucleophilic 4-amino group. This functional group serves as a versatile handle for introducing a wide range of substituents, thereby enabling the exploration of a vast chemical space. The key derivatization strategies include:

-

N-Acylation: The formation of an amide bond via acylation of the 4-amino group is a fundamental and highly effective method for generating structural diversity. The resulting N-acyl derivatives can introduce a variety of functionalities that can modulate the compound's biological activity.

-

N-Alkylation and N-Arylation: The introduction of alkyl or aryl substituents at the 4-amino position can significantly alter the steric and electronic properties of the molecule, influencing its binding to target proteins.

-

Schiff Base Formation and Reductive Amination: Condensation with aldehydes or ketones to form Schiff bases, followed by reduction, provides a straightforward route to N-alkylated derivatives with a wide range of structural complexity.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, which are known to be important pharmacophores in a variety of drugs.

The choice of derivatization strategy is guided by the desired properties of the final compounds and the specific bioassay they are intended for. For example, in the development of enzyme inhibitors, the introduced substituents can be designed to interact with specific amino acid residues in the active site of the target enzyme.

Experimental Protocols

The following protocols are provided as a guide for the derivatization of this compound. Researchers should adapt these methods as needed based on the specific reagents and equipment available.

Protocol 1: General Procedure for N-Acylation

This protocol describes a general method for the acylation of the 4-amino group using an acyl chloride in the presence of a base.

Workflow for N-Acylation

Caption: Workflow for the N-acylation of this compound.

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

-

Triethylamine (Et3N)

-

Dry dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system.

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: General Procedure for Reductive Amination

This protocol outlines the synthesis of N-alkylated derivatives via a two-step, one-pot reductive amination procedure.

Workflow for Reductive Amination

Sources

Application Notes & Protocols: The Synthetic Versatility of 2-methyl-2H-1,2,3-benzotriazol-4-amine